Physicochemical Properties of (S)-2-Amino-2-(3-cyanophenyl)acetic acid
Physicochemical Properties of (S)-2-Amino-2-(3-cyanophenyl)acetic acid
The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and characterization of (S)-2-Amino-2-(3-cyanophenyl)acetic acid , also known as (S)-3-Cyanophenylglycine .
Technical Guide for Research & Development
Executive Summary
(S)-2-Amino-2-(3-cyanophenyl)acetic acid (CAS: 1213875-77-4 ) is a non-proteinogenic, chiral amino acid derivative of phenylglycine.[1] Distinguished by the electron-withdrawing cyano group at the meta-position of the phenyl ring, this compound serves as a critical chiral building block in the synthesis of peptide mimetics, protease inhibitors, and high-affinity ligands for G-protein coupled receptors (GPCRs). Its unique electronic profile modulates the acidity of the ammonium group and the lipophilicity of the side chain, offering distinct pharmacokinetic advantages over unsubstituted phenylglycine.
This guide details the solid-state and solution-phase properties of the (S)-enantiomer, providing experimental protocols for characterization where specific literature data is sparse.
Chemical Identity & Structural Analysis[2]
| Parameter | Technical Specification |
| IUPAC Name | (2S)-2-Amino-2-(3-cyanophenyl)acetic acid |
| Common Synonyms | (S)-3-Cyanophenylglycine; L-3-Cyanophenylglycine; (S)- |
| CAS Number | 1213875-77-4 (Free Base) |
| Related CAS | 909875-86-1 ((R)-enantiomer); 42288-26-6 (N-(4-cyanophenyl)glycine isomer - Do not confuse) |
| Molecular Formula | C |
| Molecular Weight | 176.17 g/mol |
| SMILES | N#Cc1cccc(c1)C(=O)O |
| Chirality | (S)-Configuration (L-series amino acid analog) |
Structural Visualization
The following diagram illustrates the chemical structure and the stereochemical orientation of the (S)-enantiomer.
Figure 1: Structural decomposition of (S)-3-Cyanophenylglycine highlighting the key functional elements affecting physicochemical behavior.
Solid-State Properties[8]
Appearance and Morphology
-
Physical Form: White to off-white crystalline powder.
-
Crystallinity: High crystallinity is typical for zwitterionic amino acids. The lattice is stabilized by intermolecular hydrogen bonding between the ammonium (
) and carboxylate ( ) groups. -
Hygroscopicity: Moderate. Like most phenylglycine derivatives, it should be stored in a desiccator to prevent surface hydration which can alter weighing accuracy during stoichiometric applications.
Thermal Properties
-
Melting Point: >220 °C (with decomposition).[2][3]
-
Note: Amino acids do not melt in the traditional sense but undergo decomposition upon melting due to the high lattice energy of the zwitterionic crystal structure.
-
-
Thermal Stability: Stable at room temperature. Degradation (decarboxylation) may occur upon prolonged heating >180 °C.
Solution-Phase Properties
Solubility Profile
The solubility is governed by the zwitterionic nature of the compound.
| Solvent | Solubility Rating | Mechanistic Insight |
| Water (pH 7) | Soluble | Solvation of charged zwitterionic species ( |
| 0.1 M HCl | Highly Soluble | Protonation of carboxylate forms the cationic species ( |
| 0.1 M NaOH | Highly Soluble | Deprotonation of ammonium forms the anionic species ( |
| Methanol/Ethanol | Slightly Soluble | Limited solvation of the zwitterionic lattice.[4] |
| DCM / Ethyl Acetate | Insoluble | High lattice energy prevents dissolution in non-polar aprotic solvents. |
Acid-Base Dissociation (pKa)
The 3-cyano group exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa values compared to unsubstituted phenylglycine.
-
pKa
( -COOH): ~1.8 (Predicted)-
Effect: The cyano group stabilizes the carboxylate anion, increasing acidity relative to phenylglycine (pKa ~1.83).
-
-
pKa
( -NH ): ~8.8 (Predicted)-
Effect: The electron-withdrawing ring reduces the electron density on the nitrogen, making the ammonium proton more acidic (easier to lose) compared to phenylglycine (pKa ~9.13).
-
-
Isoelectric Point (pI): ~5.3
-
Calculation:
[5]
-
Ionization States
The following diagram maps the dominant species across the pH scale, crucial for HPLC method development and extraction strategies.
Figure 2: pH-dependent ionization states of (S)-3-Cyanophenylglycine.
Optical Properties & Stereochemistry[11][12]
Specific Rotation
-
Value:
is typically positive (+) for L-phenylglycine derivatives in acidic solution (e.g., 1M HCl), though the cyano group may influence the magnitude. -
Inversion Note: The (R)-enantiomer (CAS 909875-86-1) will exhibit an equal but opposite rotation.
-
Standard: Optical purity should be
ee for pharmaceutical applications.
Protocol: Determination of Specific Rotation
Since exact literature values vary by solvent, the following self-validating protocol is recommended for internal standardization:
-
Preparation: Accurately weigh 100 mg of the dry substance.
-
Dissolution: Dissolve in 10.0 mL of 1.0 M HCl (volumetric flask).
-
Measurement: Measure optical rotation (
) at 589 nm (Na D-line) at 20 °C using a 1 dm cell. -
Calculation:
-
Where
is concentration in g/100mL (i.e., 1.[6]0) and is path length in dm (i.e., 1).
-
Synthesis & Resolution Strategies
Direct asymmetric synthesis or resolution of the racemate is required to obtain the (S)-enantiomer.
Enzymatic Resolution (Preferred)
The most scalable route involves the kinetic resolution of the racemic N-acetyl derivative using Acylase I (from Aspergillus melleus or Porcine Kidney).
-
Substrate: N-Acetyl-DL-3-cyanophenylglycine.
-
Enzyme: Acylase I (specific for L-enantiomers).
-
Reaction: Hydrolysis in phosphate buffer (pH 7.5) at 37 °C.
-
Result: Yields free (S)-3-cyanophenylglycine and unreacted N-acetyl-(R)-3-cyanophenylglycine.
-
Separation: Acidify to pH 5 to precipitate the free amino acid or use ion-exchange chromatography.
Figure 3: Chemo-enzymatic workflow for the production of (S)-3-Cyanophenylglycine.
Handling & Stability
-
Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.
-
Safety (GHS):
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precaution: Handle with standard PPE (gloves, goggles, lab coat).
-
References
-
PubChem Compound Summary. (2025). (S)-2-Amino-2-(3-cyanophenyl)acetic acid.[7] National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). Product Entry for CAS 1213875-77-4. Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amino Acids. Angewandte Chemie International Edition. Link
-
Enamine Ltd. (2025). Building Blocks Catalog: Phenylglycine Derivatives. Link
-
Sigma-Aldrich. (2025). Technical Bulletin: Handling of Non-Proteinogenic Amino Acids. Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. N-(4-Cyanophenyl)glycine | 42288-26-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 7. 1213875-77-4 | (S)-2-Amino-2-(3-cyanophenyl)acetic acid - AiFChem [aifchem.com]
